![molecular formula C21H17BrN2O4 B4998332 2-[(3-bromo-4-biphenylyl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4998332.png)
2-[(3-bromo-4-biphenylyl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-bromo-4-biphenylyl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound, also known as BPA, is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-[(3-bromo-4-biphenylyl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide is not yet fully understood, but studies have shown that it may act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and viral replication. Additionally, this compound has been shown to modulate the expression of certain genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce tumor growth and improve survival rates. Additionally, this compound has been shown to reduce viral load in animal models. This compound has also been shown to reduce inflammation in animal models, with potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3-bromo-4-biphenylyl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide has several advantages for lab experiments, including its high purity and yield, as well as its potential applications in various fields. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 2-[(3-bromo-4-biphenylyl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide. One potential direction is the development of this compound derivatives with improved efficacy and safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2-[(3-bromo-4-biphenylyl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide involves the reaction of 3-bromo-4-biphenylyl chloride with 2-methyl-4-nitroaniline in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to yield the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
2-[(3-bromo-4-biphenylyl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, with promising results in inhibiting the growth of cancer cells. This compound has also been studied as a potential antiviral agent, with studies showing its ability to inhibit the replication of certain viruses. Additionally, this compound has been studied as a potential anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.
Propriétés
IUPAC Name |
2-(2-bromo-4-phenylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4/c1-14-11-17(24(26)27)8-9-19(14)23-21(25)13-28-20-10-7-16(12-18(20)22)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGZIQNFBDKDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

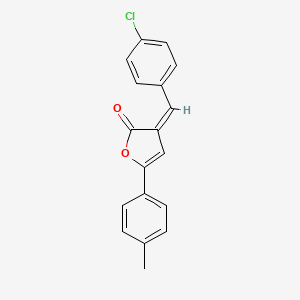
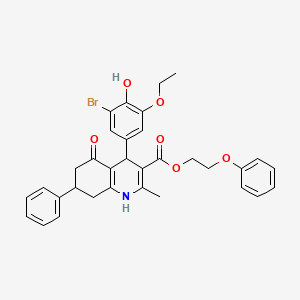
![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4998260.png)
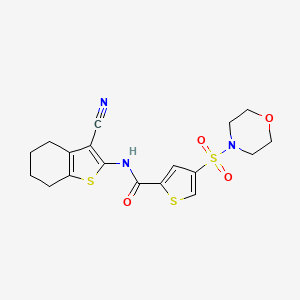
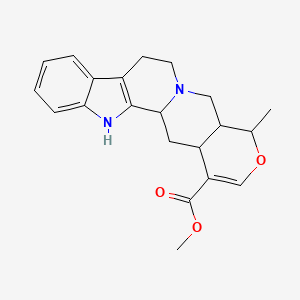
![1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B4998275.png)
![11-(2-isopropoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998276.png)
![N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4998281.png)

![2,2'-[3-(3-methylphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4998295.png)
![2-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4998305.png)
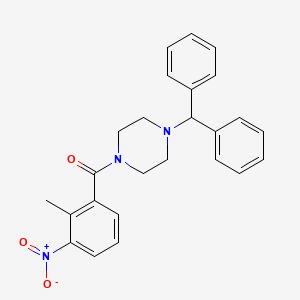
![2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol](/img/structure/B4998320.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B4998335.png)